What are the properties of 5-(Chloromethyl)-2-hydroxybenzoic acid?
What are the properties of 5-(Chloromethyl)-2-hydroxybenzoic acid?
An In-Depth Technical Guide to 5-(Chloromethyl)-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications
Introduction and Strategic Overview
5-(Chloromethyl)-2-hydroxybenzoic acid, a trifunctional aromatic compound, represents a highly versatile yet specialized chemical intermediate. Its structure incorporates a salicylic acid backbone, which is a well-established pharmacophore, functionalized with a highly reactive chloromethyl group. This unique combination of a carboxylic acid, a phenolic hydroxyl, and a benzylic chloride on a single scaffold makes it a valuable building block for drug discovery, complex molecule synthesis, and materials science.
The hydroxyl and carboxyl groups are ortho-positioned, leading to strong intramolecular hydrogen bonding that influences the molecule's acidity, reactivity, and spectroscopic characteristics. The key to its synthetic utility lies in the C5-position's chloromethyl group, which serves as a potent electrophilic site for introducing the entire salicyl-scaffold into larger molecular architectures via nucleophilic substitution reactions.
This guide provides a comprehensive technical overview for researchers and drug development professionals. While direct experimental data for this specific compound is not extensively documented in public literature, this paper will leverage established chemical principles and data from closely related analogues to present its core properties, a robust synthetic protocol, and its vast reactivity potential.
Physicochemical and Spectroscopic Properties
The properties of 5-(Chloromethyl)-2-hydroxybenzoic acid are dictated by its three primary functional groups. The following table summarizes its key identifiers and predicted physicochemical characteristics.
| Property | Value / Description |
| IUPAC Name | 5-(Chloromethyl)-2-hydroxybenzoic acid |
| Synonyms | 5-(Chloromethyl)salicylic acid |
| CAS Number | Not assigned / Not readily available |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Appearance | Predicted to be an off-white to pale yellow crystalline solid |
| Solubility | Expected to be sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, acetone, DMSO, THF) |
| Melting Point | Predicted to be higher than salicylic acid (159 °C) due to increased molecular weight and potential for intermolecular interactions. Likely in the 170-190 °C range. |
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Based on the analysis of related salicylic acid derivatives, the following spectral characteristics are anticipated[1][2].
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¹H NMR (in DMSO-d₆):
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-COOH Proton: A broad singlet, typically downfield (>11 ppm), due to the acidic proton.
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-OH Proton: A broad singlet, influenced by hydrogen bonding.
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Aromatic Protons: Three protons on the aromatic ring exhibiting a characteristic splitting pattern. H-6 (ortho to -COOH) and H-4 (ortho to -CH₂Cl) would appear as doublets, while H-3 (ortho to both -COOH and -OH) would be a doublet of doublets.
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-CH₂Cl Protons: A sharp singlet around 4.6-4.8 ppm, characteristic of a benzylic chloride.
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¹³C NMR (in DMSO-d₆):
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-COOH Carbon: A signal around 170-175 ppm.
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Aromatic Carbons: Six distinct signals, with the C-2 (bearing -OH) and C-1 (bearing -COOH) being the most downfield among the ring carbons. The C-5 signal would be influenced by the attached chloromethyl group.
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-CH₂Cl Carbon: A signal around 45-50 ppm.
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FT-IR (KBr Pellet, cm⁻¹):
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.
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O-H Stretch (Phenol): A sharp to medium band around 3200-3400 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around 1650-1680 cm⁻¹, its position lowered by intramolecular hydrogen bonding.
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C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): A peak at m/z = 186, with a characteristic M+2 isotope peak at m/z = 188 (approximately one-third the intensity) due to the presence of ³⁷Cl.
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Fragmentation: Expect loss of HCl (M-36), loss of COOH (M-45), and a prominent peak corresponding to the benzyl cation formed after loss of Cl.
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Synthesis and Mechanistic Insights
The most direct and industrially relevant method for preparing 5-(Chloromethyl)-2-hydroxybenzoic acid is the Blanc chloromethylation of salicylic acid[3][4]. This electrophilic aromatic substitution reaction introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring using formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride[5][6].
The hydroxyl and carboxyl groups of salicylic acid are ortho-, para-directing. Due to steric hindrance from the adjacent carboxyl group, the electrophilic attack predominantly occurs at the C5-position (para to the hydroxyl group).
Experimental Protocol: Chloromethylation of Salicylic Acid
Disclaimer: This protocol is a proposed method and should be performed by qualified personnel with appropriate safety precautions in a fume hood.
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Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess HCl), add salicylic acid (1.0 eq) and a catalytic amount of zinc chloride (ZnCl₂, ~0.1 eq).
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Reaction Setup: Suspend the solids in a suitable solvent such as glacial acetic acid or a halogenated hydrocarbon. Cool the mixture in an ice bath.
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Chloromethylation: Begin bubbling dry hydrogen chloride gas through the stirred suspension. Concurrently, add paraformaldehyde (1.1-1.5 eq) portion-wise, maintaining the reaction temperature below 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product should precipitate as a solid.
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Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acids and salts. Dry the solid under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., toluene-hexane).
Causality and Trustworthiness: The use of a Lewis acid catalyst (ZnCl₂) is crucial to activate formaldehyde, generating a highly electrophilic species (a chloromethyl cation equivalent) necessary for the electrophilic aromatic substitution[7]. Maintaining a low temperature during the initial addition helps to control the exothermic reaction and minimize the formation of diarylmethane byproducts[3]. The gas trap is a critical safety measure to handle the corrosive and toxic HCl gas.
Chemical Reactivity and Derivatization Potential
The synthetic power of 5-(Chloromethyl)-2-hydroxybenzoic acid stems from the orthogonal reactivity of its three functional groups. The benzylic chloride is significantly more reactive towards nucleophiles than the other sites under neutral or basic conditions.
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The Chloromethyl Group (Electrophilic Hub): This is the primary site for derivatization. As a benzylic halide, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the covalent attachment of the entire molecule to other substrates[8].
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O-Nucleophiles: Alcohols and phenols react to form ethers.
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N-Nucleophiles: Amines (primary, secondary) react to form benzylamines.
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S-Nucleophiles: Thiols react to form thioethers.
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C-Nucleophiles: Cyanide or enolates can be used for C-C bond formation.
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The Carboxylic Acid Group: This group can undergo standard transformations such as:
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Esterification: Reaction with alcohols under acidic catalysis.
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Amide Formation: Activation (e.g., to an acyl chloride or with coupling agents like DCC/EDC) followed by reaction with amines.
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The Phenolic Hydroxyl Group: While less nucleophilic than an alkoxide, it can be derivatized, typically after deprotonation with a base, to form ethers or esters. It also activates the ring towards further electrophilic substitution, although such reactions may be complex due to the presence of multiple functional groups.
Sources
- 1. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 4. Blanc Chloromethylation | Ambeed [ambeed.com]
- 5. Blanc chloromethylation â Grokipedia [grokipedia.com]
- 6. Chloromethylation Reaction and its Mechanism Explain the chloromethylatio.. [askfilo.com]
- 7. vaia.com [vaia.com]
- 8. asianpubs.org [asianpubs.org]
